molecular formula C24H20N4O2 B2619481 5-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358253-33-4

5-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2619481
CAS No.: 1358253-33-4
M. Wt: 396.45
InChI Key: MSDVDKOAZNHXMP-UHFFFAOYSA-N
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Description

Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . The oxazole nucleus is a heterocyclic five-membered ring that has been investigated in the advancement of novel compounds which show favorable biological activities . The five-membered aromatic ring of oxazole has atoms of nitrogen and oxygen . Through diverse non-covalent bonds, these rings quickly engage physiologically with many enzymes and receptors, resulting in a variety of biological actions .


Molecular Structure Analysis

The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond . These interactions can make the derivatives exhibit potential application in agricultural, biotechnology, medicinal, chemical and material sciences .

Mechanism of Action

The mechanism of action of oxazole derivatives can vary widely depending on the specific compound and its biological target. They can interact with many enzymes and receptors, resulting in a variety of biological actions .

Properties

IUPAC Name

5-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O2/c1-16-8-6-7-11-19(16)23-25-21(17(2)30-23)15-27-12-13-28-22(24(27)29)14-20(26-28)18-9-4-3-5-10-18/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDVDKOAZNHXMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(O2)C)CN3C=CN4C(=CC(=N4)C5=CC=CC=C5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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